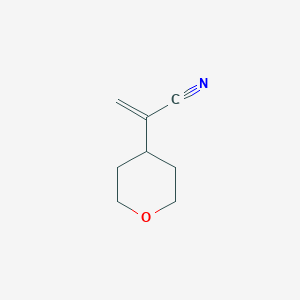

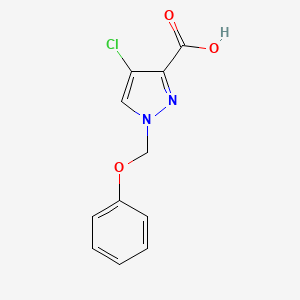

![molecular formula C15H11BrN2OS2 B2530617 N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-28-5](/img/structure/B2530617.png)

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide" is a derivative of benzamide with potential biological activity. Benzamide derivatives are known to exhibit a range of biological properties, including anticancer activity. The presence of a thiazole ring in the structure is significant, as thiazole and its derivatives are recognized for their pharmacological importance .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases and subsequent cyclization reactions. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a method known for its efficiency and eco-friendliness . Similarly, the synthesis of N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides was achieved through heterocyclization of corresponding thioureas, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . X-ray crystallography is another powerful technique used to determine the solid-state structure of such compounds, providing insights into their molecular conformations and intermolecular interactions .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that lead to the formation of supramolecular gelators. The role of functional groups, such as methyl groups, and non-covalent interactions like hydrogen bonding and π-π interactions, is crucial in determining the reactivity and subsequent applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their solubility, melting points, and stability, are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and other substituents like methylthio groups, can significantly affect these properties. Theoretical calculations, such as DFT, are often employed to predict the behavior of these compounds under various conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and its derivatives have been synthesized and characterized for their structural properties. For instance, a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized and characterized, emphasizing the role of structural analysis in understanding these compounds (Saeed & Rafique, 2013).

Antimicrobial and Antifungal Applications

- Certain derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide have shown potential as antimicrobial and antifungal agents. For instance, some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives were prepared and screened for antifungal activity (Narayana et al., 2004).

Anticancer Research

- Various studies have investigated the anticancer properties of N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide derivatives. For example, some N-(thiazol-2-yl)benzamide derivatives were found to have supramolecular gelation properties, which can be relevant in the development of novel anticancer therapies (Yadav & Ballabh, 2020).

Molecular Docking and SAR Studies

- Molecular docking and structure-activity relationship (SAR) studies have been conducted on these compounds to understand their potential biological activities. For instance, some derivatives showed promising antibacterial activity against specific bacteria, highlighted by molecular docking studies (Anuse et al., 2019).

Application in Synthesis of Novel Compounds

- These compounds have been used as intermediates in the synthesis of other complex molecules with potential biological activities. For instance, a study focused on the synthesis of thiadiazolobenzamide and its metal complexes, indicating the versatility of these compounds in synthetic chemistry (Adhami et al., 2012).

Eigenschaften

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIORVNRQSVVSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

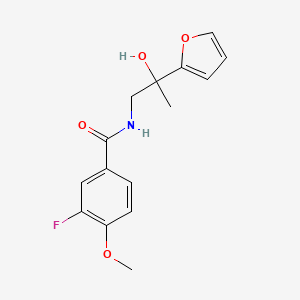

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

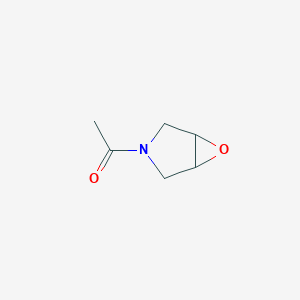

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)